molecular formula C28H29FN4O3 B14090638 5-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethoxy}-2-[4-(4-methoxyphenyl)-1H-pyrazol-5-yl]phenol

5-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethoxy}-2-[4-(4-methoxyphenyl)-1H-pyrazol-5-yl]phenol

Cat. No.: B14090638
M. Wt: 488.6 g/mol
InChI Key: RTOFOIVWSURNSS-UHFFFAOYSA-N
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Description

5-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethoxy}-2-[4-(4-methoxyphenyl)-1H-pyrazol-5-yl]phenol is a complex organic compound that features a combination of fluorophenyl, piperazine, pyrazole, and phenol groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethoxy}-2-[4-(4-methoxyphenyl)-1H-pyrazol-5-yl]phenol typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of 2-fluorophenylamine with piperazine under controlled conditions to form 4-(2-fluorophenyl)piperazine.

    Synthesis of the Pyrazole Derivative: Concurrently, 4-methoxyphenylhydrazine reacts with an appropriate diketone to form the pyrazole ring.

    Coupling Reaction:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenol group in the compound can undergo oxidation to form quinones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as hydroxide ions or amines under basic conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Replacement of fluorine atoms with nucleophiles.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators.

Medicine

Medicinally, the compound could be investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders due to the presence of the piperazine ring, which is a common motif in many psychoactive drugs.

Industry

In the industrial sector, this compound might be used in the development of advanced materials, such as polymers with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethoxy}-2-[4-(4-methoxyphenyl)-1H-pyrazol-5-yl]phenol involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the pyrazole and phenol groups may modulate enzyme activity. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethoxy}-2-[4-(4-methoxyphenyl)-1H-pyrazol-5-yl]phenol apart is its combination of functional groups, which provides a unique set of chemical and biological properties. The presence of the fluorophenyl group enhances its stability and binding affinity, while the piperazine and pyrazole rings offer versatile points for further functionalization.

Properties

Molecular Formula

C28H29FN4O3

Molecular Weight

488.6 g/mol

IUPAC Name

5-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethoxy]-2-[4-(4-methoxyphenyl)-1H-pyrazol-5-yl]phenol

InChI

InChI=1S/C28H29FN4O3/c1-35-21-8-6-20(7-9-21)24-19-30-31-28(24)23-11-10-22(18-27(23)34)36-17-16-32-12-14-33(15-13-32)26-5-3-2-4-25(26)29/h2-11,18-19,34H,12-17H2,1H3,(H,30,31)

InChI Key

RTOFOIVWSURNSS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(NN=C2)C3=C(C=C(C=C3)OCCN4CCN(CC4)C5=CC=CC=C5F)O

Origin of Product

United States

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